Fluorescein-Dipalmitoylphosphatidylethanolamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

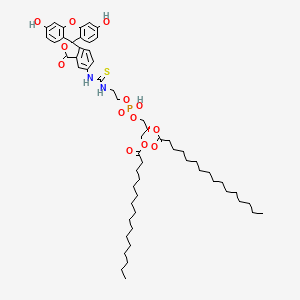

Fluorescein-Dipalmitoylphosphatidylethanolamine is a chemical compound with the CAS Registry number 87706-98-7 . It is used in various biochemical research .

Molecular Structure Analysis

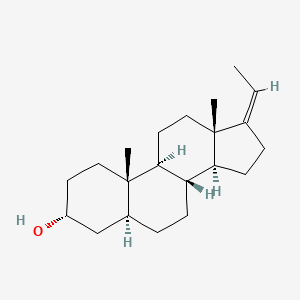

This compound contains a total of 164 bonds, including 79 non-H bonds, 23 multiple bonds, 41 rotatable bonds, 5 double bonds, and 18 aromatic bonds. It also contains 1 five-membered ring, 4 six-membered rings, 1 nine-membered ring, 2 ten-membered rings, 2 aliphatic esters, 1 aromatic ester, and 1 urea (-thio) derivative .Scientific Research Applications

Synthesis and Characterization for Immune Recognition Studies : FDPE was synthesized for studies of immune recognition of model membranes, using fluorescein as a hapten and dipalmitoylphosphatidylethanolamine (DPPE) as the lipid. The synthesized molecule showed high-affinity immunological reactivity and retained the brilliant fluorescence of fluorescein, making it useful for membrane and lipoprotein applications (Petrossian, Kantor, & Owicki, 1985).

Measuring pH-changes in Phospholipid Vesicles : FDPE has been used to measure pH changes in the internal compartment of phospholipid vesicles. The dye was incorporated into phospholipid vesicles, demonstrating its capability to report the pH of intravesicular compartments, especially useful for studying membranous protein systems (Thelen, Petrone, O'shea, & Azzi, 1984).

Binding Kinetics Measurement : FDPE was employed in a study measuring the dissociation kinetics of fluorescein-labeled anti-dinitrophenyl monoclonal Fab specifically bound to supported monolayers composed of a mixture of dipalmitoylphosphatidylcholine and dinitrophenyl-conjugated DPPE using fluorescence photobleaching recovery. This study demonstrated the nonmonoexponential kinetics of the binding process (Pisarchick, Gesty, & Thompson, 1992).

Electrostatic Sensor for Peptide and Bacterial Membrane Interactions : FDPE has been used as a membrane probe to investigate peptide:prokaryotic membrane interactions. This application involved incorporating FDPE into the membranes of UV-killed whole bacterial cells, demonstrating its potential in characterizing interactions of toxins and antimicrobial peptides with target membranes (Fitchen, O'shea, Williams, & Hardie, 2003).

Future Directions

The use of fluorescein compounds in fluorescence imaging and bioorthogonal reactions in biological analysis is a promising area of research . The enhanced sensitivity of Surface-Enhanced Raman Scattering (SERS), coupled with the tunable fluorescence properties of gold nanoparticles (AuNPs), offers a powerful tool for the identification of cancer cells and their microenvironment .

Mechanism of Action

Target of Action

Fluorescein-Dipalmitoylphosphatidylethanolamine (FDPE) is primarily targeted towards cell membranes . It is a fluorescent phospholipid, membrane-surface probe .

Mode of Action

FDPE interacts with its target, the cell membrane, by integrating into the lipid bilayer . It is sensitive to local electrostatic potential and pH . This allows FDPE to act as a real-time probe for peptide-membrane interactions .

Result of Action

The primary result of FDPE’s action is the generation of a fluorescent signal that can be detected and quantified . This signal can provide real-time information about the local environment of the cell membrane, including changes in electrostatic potential and pH .

Action Environment

The action of FDPE is influenced by environmental factors such as the dielectric constant , ionic strength , and ambient pH . These factors can affect the optical absorbance properties of FDPE, thereby influencing the intensity and accuracy of the fluorescent signal .

Biochemical Analysis

Biochemical Properties

Temporal Effects in Laboratory Settings

Given its use in proteomics research , it is likely that its effects and stability over time have been studied in this context.

Dosage Effects in Animal Models

Given its use in proteomics research , it is likely that its effects at different dosages have been studied in this context.

properties

IUPAC Name |

[(2R)-3-[2-[(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)carbamothioylamino]ethoxy-hydroxyphosphoryl]oxy-2-hexadecanoyloxypropyl] hexadecanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C58H85N2O13PS/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-54(63)68-42-47(71-55(64)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2)43-70-74(66,67)69-38-37-59-57(75)60-44-31-34-49-48(39-44)56(65)73-58(49)50-35-32-45(61)40-52(50)72-53-41-46(62)33-36-51(53)58/h31-36,39-41,47,61-62H,3-30,37-38,42-43H2,1-2H3,(H,66,67)(H2,59,60,75)/t47-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZNPLDBLBWZYIW-QZNUWAOFSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCNC(=S)NC1=CC2=C(C=C1)C3(C4=C(C=C(C=C4)O)OC5=C3C=CC(=C5)O)OC2=O)OC(=O)CCCCCCCCCCCCCCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)OCCNC(=S)NC1=CC2=C(C=C1)C3(C4=C(C=C(C=C4)O)OC5=C3C=CC(=C5)O)OC2=O)OC(=O)CCCCCCCCCCCCCCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C58H85N2O13PS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30747794 |

Source

|

| Record name | (2R)-10-[(3',6'-Dihydroxy-3-oxo-3H-spiro[2-benzofuran-1,9'-xanthen]-5-yl)amino]-2-(hexadecanoyloxy)-5-hydroxy-5-oxo-10-sulfanylidene-4,6-dioxa-9-aza-5lambda~5~-phosphadecan-1-yl hexadecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30747794 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1081.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

87706-98-7 |

Source

|

| Record name | (2R)-10-[(3',6'-Dihydroxy-3-oxo-3H-spiro[2-benzofuran-1,9'-xanthen]-5-yl)amino]-2-(hexadecanoyloxy)-5-hydroxy-5-oxo-10-sulfanylidene-4,6-dioxa-9-aza-5lambda~5~-phosphadecan-1-yl hexadecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30747794 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1H-3,7-Methanocyclopenta[c]pyridine](/img/structure/B586859.png)

![2-Butyl-5-fluoro-1H-benzo[d]imidazole](/img/structure/B586870.png)